molecular formula C9H6ClF5O3S B1591412 2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride CAS No. 865352-01-8

2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride

Cat. No. B1591412
M. Wt: 324.65 g/mol
InChI Key: DTNQLYAGRKNWMQ-UHFFFAOYSA-N
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Description

This compound is a benzene derivative with a sulfonyl chloride, a trifluoromethyl, and a difluoroethoxy group attached to it. The presence of these groups can significantly influence the compound’s reactivity and properties.



Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with a benzene ring. The trifluoromethyl group could be introduced using a suitable trifluoromethylation reagent. The sulfonyl chloride group could be introduced using a sulfonation reaction followed by conversion to the sulfonyl chloride. The difluoroethoxy group could be introduced using a suitable difluoroethanol derivative. Please note that this is a hypothetical synthesis and the actual method could be different.



Molecular Structure Analysis

The benzene ring in the compound is a planar, cyclic structure with delocalized π electrons. The trifluoromethyl group is an electron-withdrawing group, which can influence the electron density on the benzene ring. The sulfonyl chloride group is highly reactive due to the good leaving group (Cl-), and the difluoroethoxy group could potentially participate in nucleophilic substitution reactions.



Chemical Reactions Analysis

The sulfonyl chloride group in this compound is highly reactive and can react with nucleophiles in a substitution reaction to form sulfonates. The trifluoromethyl group is generally stable under a variety of conditions. The difluoroethoxy group could potentially participate in nucleophilic substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonyl chloride group would make it reactive and potentially corrosive. The trifluoromethyl group could increase the compound’s stability and influence its polarity.


Scientific Research Applications

Synthesis and Building Block Applications

  • Synthesis of Penoxsulam : A three-step synthesis of 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride as a key building block for penoxsulam is described. This process includes regioselective lithiation and electrophilic substitution, leading to its formation as a crucial component in the synthesis of penoxsulam (Huang et al., 2019).

Applications in Organic Synthesis

  • Sulfonylation of Aryloxypyridines : This compound has been used in the palladium-catalyzed direct sulfonylation of 2-aryloxypyridines, facilitating the formation of ortho-sulfonylated phenols. This demonstrates its utility in creating complex organic molecules (Xu et al., 2015).
  • Formation of Sulfonated Benzoxepines : In visible light photocatalyzed reactions, it has been used for sulfonylation and cyclization of certain benzene derivatives, leading to the creation of sulfonated benzoxepines (Zhou et al., 2021).

Catalysis and Polymerization

  • Catalysis in Polymerization : Magnesium complexes incorporated with sulfonate phenoxide ligands, derived from benzenesulfonyl chloride, have been shown to be efficient catalysts for the ring-opening polymerization of various compounds, demonstrating its role in advanced materials synthesis (Chen et al., 2010).

Synthesis of Functionalized Organic Compounds

  • Formation of Phthalocyanines : Its reaction with dicyanobenzene-4-sulfonyl chloride and polyfluoro alcohols leads to the creation of 1,2-dicyano-4-polyfluoroalkoxysulfonyl benzenes, important in the synthesis of zinc and cobalt phthalocyanines (Kondratenko et al., 1999).

Electrophilic and Radical Reactions

  • In Ketone Synthesis : It's used in the ketone synthesis from carboxylic acids and aromatic hydrocarbons, showcasing its role in creating key organic intermediates (Keumi et al., 1988).
  • In Novel Cascade Cyclization : The compound plays a role in visible-light-induced radical cascade cyclization processes, emphasizing its utility in advanced organic synthesis methodologies (Wang et al., 2018).

Safety And Hazards

As with any chemical, appropriate safety measures should be taken when handling this compound. The sulfonyl chloride group is particularly reactive and can cause burns and eye damage. Always refer to the material safety data sheet (MSDS) for detailed safety information.


Future Directions

The study and application of fluorinated organic compounds is a vibrant field due to their unique properties. This compound, with its combination of a trifluoromethyl group, a difluoroethoxy group, and a sulfonyl chloride group, could potentially be of interest in the development of new synthetic methodologies or materials.


Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific studies and literature on this compound would be needed. As of now, there doesn’t seem to be any specific papers or literature available on this compound. If this is a novel compound, it might be interesting to study its properties and potential applications in more detail.


properties

IUPAC Name

2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF5O3S/c10-19(16,17)8-5(9(13,14)15)2-1-3-6(8)18-4-7(11)12/h1-3,7H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTNQLYAGRKNWMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)OCC(F)F)S(=O)(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90581555
Record name 2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90581555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride

CAS RN

865352-01-8
Record name 2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90581555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Fu, W Zhu, X Zhao, H Hügel, Z Wu, Y Su… - Organic & …, 2014 - pubs.rsc.org
In this study, a facile CuI catalyzed synthesis of sulfones involving a nucleophilic addition of functionalized organozinc reagents to organic sulfonyl chlorides is realized. This reaction …
Number of citations: 40 pubs.rsc.org
MKTA Kumar
Number of citations: 0

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